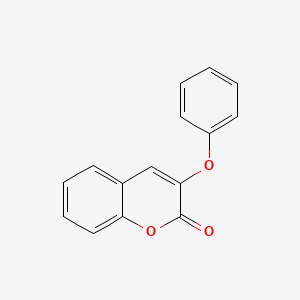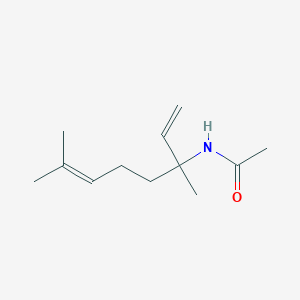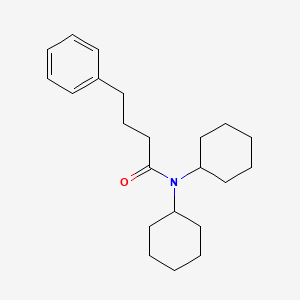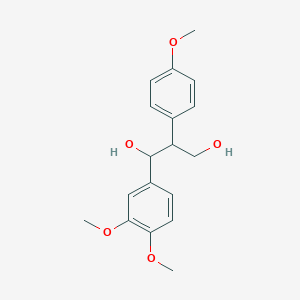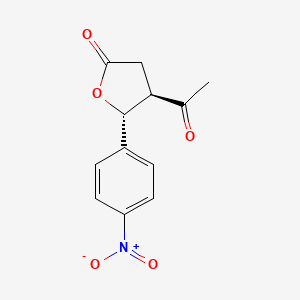
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide is a complex organic compound known for its unique chemical properties and applications. This compound features a phosphoryl group attached to an acetamide backbone, with dioctyl and bis(2-methylpropyl) substituents. Its structure imparts specific reactivity and functionality, making it valuable in various scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide typically involves multi-step organic reactions. One common route includes the phosphorylation of an acetamide derivative followed by the introduction of dioctyl and bis(2-methylpropyl) groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioctyl or bis(2-methylpropyl) groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amines.
Scientific Research Applications
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical assays and as a probe for studying enzyme activity.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The dioctyl and bis(2-methylpropyl) groups contribute to the compound’s lipophilicity, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylacetamide: Similar in structure but lacks the phosphoryl group.
Dioctyl Phosphate: Contains the dioctyl group but differs in the acetamide backbone.
N,N-Dioctylacetamide: Shares the dioctyl group but has a simpler structure.
Uniqueness
2-(Dioctylphosphoryl)-N,N-bis(2-methylpropyl)acetamide is unique due to its combination of a phosphoryl group with dioctyl and bis(2-methylpropyl) substituents. This structure imparts specific reactivity and functionality, making it distinct from other similar compounds.
Properties
CAS No. |
97937-87-6 |
|---|---|
Molecular Formula |
C26H54NO2P |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
2-dioctylphosphoryl-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C26H54NO2P/c1-7-9-11-13-15-17-19-30(29,20-18-16-14-12-10-8-2)23-26(28)27(21-24(3)4)22-25(5)6/h24-25H,7-23H2,1-6H3 |
InChI Key |
SJUHFQJCIBUABC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CC(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
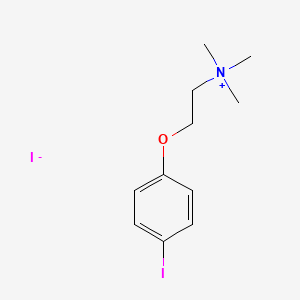
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
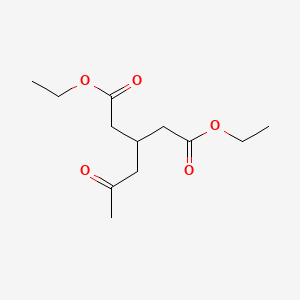
![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
